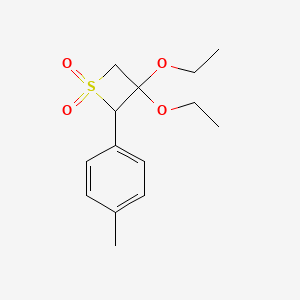
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₂₀O₄S. It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and is substituted with diethoxy and 4-methylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylthiol with diethyl oxalate in the presence of a base to form the intermediate, which is then cyclized to form the thietane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different substituents.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another sulfur-containing heterocycle with similar structural features.
3-Phenylsulfanylthietane 1,1-dioxide: A thietane derivative with a phenylsulfanyl group.
3-Aryloxythietane 1,1-dioxide: A thietane derivative with an aryloxy group.
Uniqueness
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
92301-94-5 |
|---|---|
Fórmula molecular |
C14H20O4S |
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
3,3-diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C14H20O4S/c1-4-17-14(18-5-2)10-19(15,16)13(14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 |
Clave InChI |
KSKZVJGYQNIZLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CS(=O)(=O)C1C2=CC=C(C=C2)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)


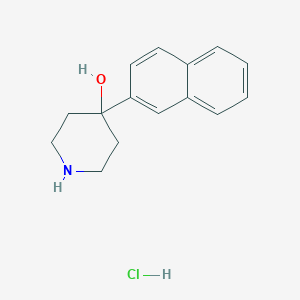
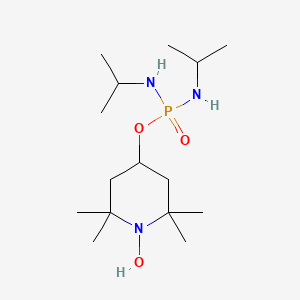
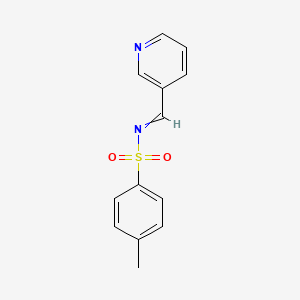
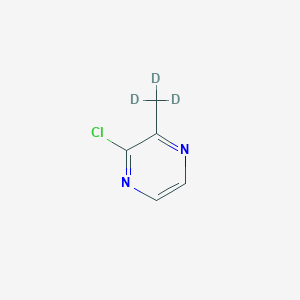
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
